4-(3-Bromopropyl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromopropyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEYDRJNHZWOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 4 3 Bromopropyl 1,2 Oxazole
The reactivity of 4-(3-bromopropyl)-1,2-oxazole is dictated by the interplay between the 1,2-oxazole (isoxazole) heterocycle and the functionalized alkyl side chain. The isoxazole (B147169) ring, while aromatic, contains a labile N-O bond that is susceptible to cleavage under various conditions, making it a versatile synthetic intermediate. The bromopropyl side chain offers a reactive site for nucleophilic substitution and reductive transformations. This section explores key transformation pathways of this compound.
Advanced Spectroscopic and Structural Characterization of 4 3 Bromopropyl 1,2 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 4-(3-Bromopropyl)-1,2-oxazole is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the propyl side chain. The oxazole ring protons, H-3 and H-5, typically appear in the aromatic region of the spectrum. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, these protons are deshielded and resonate at high chemical shifts. The propyl chain protons would appear further upfield, with their chemical shifts influenced by their proximity to the oxazole ring and the terminal bromine atom.
Analysis of spin-spin coupling patterns (J-coupling) is crucial for confirming the connectivity of the propyl chain. The protons on adjacent carbons will split each other's signals into characteristic multiplets (e.g., triplets, quintets), allowing for a definitive assignment of the -CH₂-CH₂-CH₂- sequence.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Oxazole) | ~8.5 | s (singlet) | - |
| H-5 (Oxazole) | ~8.0 | s (singlet) | - |
| -CH₂-Br | ~3.4 | t (triplet) | ~6.5 |
| Ring-CH₂- | ~2.8 | t (triplet) | ~7.5 |
Note: Predicted values are based on typical chemical shifts for substituted oxazoles and alkyl bromides.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the oxazole ring are expected to resonate at low field (downfield) due to their aromaticity and the influence of the heteroatoms. The three distinct carbon atoms of the propyl chain will appear at higher field (upfield).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. This technique would confirm the presence of the three methylene groups in the propyl chain and the two methine carbons in the oxazole ring.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C-3 (Oxazole) | ~155 | Positive (CH) |
| C-5 (Oxazole) | ~150 | Positive (CH) |
| C-4 (Oxazole) | ~115 | No Signal (Quaternary) |
| -CH₂-Br | ~33 | Negative (CH₂) |
| Ring-CH₂- | ~30 | Negative (CH₂) |
Note: Predicted values are based on typical chemical shifts for substituted oxazoles and alkyl bromides.
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the propyl chain to the oxazole ring. A key expected correlation would be between the protons of the "Ring-CH₂-" group and the C-4 and C-5 carbons of the oxazole ring, unambiguously establishing the point of attachment. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for this acyclic structure, it could reveal spatial proximities between the H-5 proton of the ring and the nearest methylene protons of the side chain.
¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom within the heterocycle, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. wikipedia.org The chemical shift of the nitrogen in the 1,2-oxazole ring is highly sensitive to its electronic environment. For isoxazole (B147169) systems, the nitrogen atom typically resonates in a characteristic range, which helps to confirm the presence and nature of the heterocyclic ring. nih.govnih.gov The specific chemical shift can be influenced by substitution on the ring. Techniques like INEPT can be used to enhance the signal for better detection. wikipedia.org
Vibrational Spectroscopy Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR and Raman spectra of this compound would be expected to display characteristic bands corresponding to the vibrations of the oxazole ring and the alkyl bromide chain. Key expected vibrations include C-H stretching from both the aromatic ring and the aliphatic chain, C=C and C=N stretching modes from the oxazole ring, and the characteristic C-Br stretching frequency. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Oxazole Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Propyl Chain | 3000 - 2850 |
| C=N Stretch | Oxazole Ring | 1650 - 1550 |
| C=C Stretch | Oxazole Ring | 1500 - 1400 |
| C-O-N Stretch | Oxazole Ring | 1300 - 1100 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (HRMS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₆H₈BrNO), HRMS would be used to confirm the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, distinguishing it from other compounds with the same nominal mass.
Calculated Exact Mass (C₆H₈⁷⁹BrNO): 188.9844 u
Calculated Exact Mass (C₆H₈⁸¹BrNO): 190.9823 u
The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on the isolated molecular ion can induce fragmentation, providing valuable structural information. rsc.org The fragmentation of this compound would likely involve cleavage of the propyl chain and fragmentation of the oxazole ring. clockss.org
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 189/191 | [C₆H₈BrNO]⁺ | Molecular Ion (M⁺) |
| 110 | [M - Br]⁺ | Loss of a bromine radical |
| 69 | [C₃H₃NO]⁺ | Cleavage of the propyl chain (β-cleavage) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting crystal structure offers crucial insights into the conformation and packing of molecules, which can influence the physical and chemical properties of the compound.
While the specific crystal structure of this compound has not been reported in publicly available literature, the technique of X-ray crystallography has been successfully applied to characterize a variety of other oxazole and isoxazole derivatives. sielc.commatrixscientific.com For instance, the analysis of related heterocyclic compounds has allowed researchers to elucidate their molecular geometry and stereochemistry with high precision. matrixscientific.com
The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis, often computationally intensive, allows for the generation of an electron density map from which the positions of the individual atoms can be determined.
For a hypothetical crystal structure analysis of this compound, the resulting data would be presented in a crystallographic data table. This table would typically include key parameters that describe the crystal lattice and the quality of the structural determination.
Hypothetical Crystallographic Data for a 1,2-Oxazole Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 978.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor | 0.045 |
Note: This table is illustrative and does not represent actual data for this compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental in synthetic chemistry for both the assessment of product purity and the isolation of the target compound from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique used to separate, identify, and quantify components in a mixture. In the context of this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed for purity analysis. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, typically a UV detector. A pure compound would ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component.
Thin-Layer Chromatography (TLC)
TLC is a simpler and more rapid chromatographic technique that is invaluable for monitoring the progress of a reaction and for the preliminary assessment of product purity. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent).
As the eluent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the compound on the developed plate is identified by a retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, TLC would be used to quickly check for the presence of starting materials or byproducts.
Below is a representative table outlining typical conditions for the chromatographic analysis of a 1,2-oxazole derivative.
Illustrative Chromatographic Conditions for a 1,2-Oxazole Derivative
| Technique | Stationary Phase | Mobile Phase | Detection | Typical Result |
|---|---|---|---|---|
| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV at 254 nm | Retention Time (tR) |
| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane (1:1) | UV light (254 nm) or chemical stain | Retention Factor (Rf) |
Note: This table provides a general example and does not represent specific experimental data for this compound.
Computational and Theoretical Investigations of 4 3 Bromopropyl 1,2 Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution. For derivatives of 1,2-oxazole, these calculations are crucial for understanding their inherent chemical nature.
Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of organic molecules, including oxazole (B20620) derivatives. irjweb.commdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP, combined with basis sets like 6-311G++(d,p), are commonly used to perform geometry optimization and predict electronic structures. irjweb.com
Geometry optimization calculations determine the lowest energy arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and dihedral angles. irjweb.comscispace.com For the 1,2-oxazole ring, DFT calculations can elucidate the planarity of the ring and the influence of the 4-(3-Bromopropyl) substituent on its geometry. researchgate.net The electronic structure, including the distribution of electron density and net atomic charges, can also be calculated, offering insights into the molecule's polarity and reactivity. scispace.comresearchgate.net For instance, calculations on substituted oxazoles have shown that the positions of heteroatoms significantly influence the electronic environment.
Table 1: Representative Calculated Geometrical Parameters for a Substituted 1,2-Oxazole Ring using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| O1-C5 | 1.36 | C5-O1-C2 |
| C5-C4 | 1.35 | O1-C2-N3 |
| C4-N3 | 1.41 | C2-N3-C4 |
| N3-C2 | 1.31 | N3-C4-C5 |
| C2-O1 | 1.38 | C4-C5-O1 |
Note: These are generalized values for a substituted 1,2-oxazole ring based on typical findings in computational studies. Actual values for 4-(3-Bromopropyl)-1,2-oxazole would require specific calculations.
Beyond DFT, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netlibretexts.org While computationally intensive, they provide a fundamental understanding of molecular systems. libretexts.org Nonadiabatic ab initio molecular dynamics simulations have been used to explore photochemical reactions in related isoxazole (B147169) systems, demonstrating the power of these methods in understanding complex reaction pathways. rsc.org
Semi-empirical methods offer a computationally less demanding alternative by using parameters derived from experimental data to simplify the calculations. libretexts.org These methods are particularly useful for larger molecules where ab initio or DFT calculations may be prohibitively expensive. libretexts.org Both ab initio and semi-empirical calculations contribute to a comprehensive theoretical understanding of the electronic properties and reactivity of oxazole derivatives. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap generally implies higher reactivity. scispace.comresearchgate.net
For this compound, the HOMO is expected to be distributed over the π-system of the oxazole ring, while the LUMO would also involve the ring and potentially the substituent. The energies of these orbitals dictate the molecule's behavior in chemical reactions. scribd.com Computational studies on substituted oxazoles have shown that the nature and position of substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. scispace.comresearchgate.net Electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. researchgate.net
Table 2: Representative Frontier Orbital Energies for Substituted Oxazoles
| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Unsubstituted | -6.3 | -1.5 | 4.8 |
| Electron-Donating Group | -5.9 | -1.2 | 4.7 |
| Electron-Withdrawing Group | -6.8 | -2.0 | 4.8 |
Note: These values are illustrative and represent general trends observed in computational studies of substituted oxazoles. irjweb.comirjweb.com Specific values for this compound would require dedicated calculations.
Analysis of Aromaticity and Electronic Delocalization within the 1,2-Oxazole Ring
The 1,2-oxazole ring is considered an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene or other five-membered heterocycles like thiazole. wikipedia.orgchemeurope.com The aromatic character arises from the cyclic delocalization of π-electrons within the ring. taylorandfrancis.com Computational methods are instrumental in quantifying this aromaticity and understanding how it is influenced by substituents.
Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character. uoa.grresearchgate.net
Other indices include the bond uniformity index (I.A.) and the average bond order (ABO), which also assess the degree of bond length equalization, a hallmark of aromatic systems. uoa.gr The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values inside the ring typically indicate aromatic character. researchgate.net These indices have been applied to various oxazole and isoxazole derivatives to study their aromatic nature. uoa.grsemanticscholar.org
Table 3: Typical Aromaticity Indices for Heterocyclic Rings
| Index | Description | Typical Value for Aromatic Systems |
|---|---|---|
| HOMA | Based on bond length deviation from an ideal value. | Close to 1 |
| I.A. | Measures bond length uniformity. | Low values indicate uniformity. |
| ABO | Average of bond orders within the ring. | Consistent values for aromatic bonds. |
Note: The application of these indices provides a quantitative measure of the aromatic character of the 1,2-oxazole ring in various chemical environments. uoa.grresearchgate.net
Substituents on the 1,2-oxazole ring can significantly impact its aromaticity by altering the electron distribution. uoa.grsemanticscholar.org Electron-donating groups can enhance π-delocalization, while electron-withdrawing groups may reduce it. researchgate.net The position of the substituent is also crucial; for instance, studies on arene-fused 1,2-oxazole N-oxides have shown that substitution at different positions contributes differently to the distortion of the 1,2-oxazole geometry and thereby affects the aromaticity of the structure. uoa.grsemanticscholar.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map is expected to show distinct regions of positive and negative potential, largely dictated by the electronegativity of the atoms in the 1,2-oxazole ring and the bromopropyl side chain.
Negative Potential Regions: The most significant regions of negative electrostatic potential are anticipated to be localized around the nitrogen and oxygen atoms of the 1,2-oxazole ring. The nitrogen atom, with its lone pair of electrons, creates a strongly electron-rich area, making it a primary site for protonation and interaction with electrophiles. The oxygen atom also contributes to a negative potential region, albeit generally less intense than that of the nitrogen.
Positive Potential Regions: Conversely, the hydrogen atoms attached to the oxazole ring and the propyl chain are expected to exhibit positive electrostatic potential, rendering them susceptible to interactions with nucleophiles. The bromine atom, being highly electronegative, will draw electron density away from the adjacent carbon and hydrogen atoms, creating a localized region of positive potential on the carbon to which it is attached and the surrounding hydrogens. This makes the carbon atom bonded to the bromine a key site for nucleophilic substitution reactions.
The interplay of these potential regions governs the molecule's intermolecular interactions and provides a roadmap for its chemical reactivity.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Nitrogen Atom (N-2) | Strongly Negative | Primary site for electrophilic attack and protonation. |
| Oxygen Atom (O-1) | Negative | Site for electrophilic interaction. |
| Carbonyl Carbon (if applicable) | Positive | Site for nucleophilic attack. |
| Bromine Atom | Slightly Negative | Can participate in halogen bonding. |
| Carbon attached to Bromine | Positive | Primary site for nucleophilic substitution. |
| Ring Hydrogen Atoms | Positive | Potential sites for weak nucleophilic interaction. |
| Propyl Chain Hydrogens | Positive | Potential sites for weak nucleophilic interaction. |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational transition state analysis is a powerful method for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition state structures and their corresponding activation energies. While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, the reactivity of its constituent functional groups—the 1,2-oxazole ring and the bromopropyl side chain—allows for informed predictions.
The 1,2-oxazole ring is known to undergo various reactions, including cycloadditions and ring-opening reactions under specific conditions. Computational studies on related oxazole systems have shown that the activation barriers for these transformations can be significantly influenced by the nature and position of substituents.
A primary reaction pathway for this compound involves nucleophilic substitution at the carbon atom bearing the bromine atom. A computational transition state analysis for a typical SN2 reaction with a nucleophile (e.g., hydroxide ion) would involve modeling the approach of the nucleophile to the electrophilic carbon, leading to a pentacoordinate transition state where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking simultaneously. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility.
Table 2: Hypothetical Transition State Analysis for SN2 Reaction of this compound with a Nucleophile (Nu-)
| Parameter | Description | Predicted Outcome |
| Reactants | This compound + Nu- | Stable starting materials. |
| Transition State | [Nu---C---Br]- pentacoordinate complex with the 1,2-oxazole moiety. | A high-energy, unstable intermediate. |
| Products | 4-(3-Nu-propyl)-1,2-oxazole + Br- | Stable final products. |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | Expected to be moderate, typical for primary alkyl halides. |
| Reaction Enthalpy (ΔHrxn) | The overall energy change of the reaction. | Likely to be exothermic, favoring product formation. |
Further computational studies could also explore the potential for elimination reactions of the bromopropyl chain or reactions involving the 1,2-oxazole ring itself, providing a comprehensive understanding of the molecule's chemical behavior under various conditions.
Conformational Analysis and Stereochemical Considerations
The presence of the flexible 3-bromopropyl side chain attached to the rigid 1,2-oxazole ring introduces conformational isomerism to this compound. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the single bonds in the side chain and calculating the potential energy at each rotational angle.
The key rotatable bonds in the 3-bromopropyl chain are the C-C single bonds. Rotation around these bonds will lead to various spatial arrangements of the bromine atom relative to the 1,2-oxazole ring. The stability of these conformers will be influenced by a combination of steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the bromine atom and the heteroatoms of the oxazole ring.
Computational methods, such as Density Functional Theory (DFT), can be used to perform a potential energy surface scan for the rotation of these bonds. This would reveal the low-energy conformers and the energy barriers between them. It is expected that staggered conformations of the propyl chain will be energetically favored over eclipsed conformations to minimize steric strain.
While this compound itself is not chiral, the introduction of a substituent on the propyl chain or the oxazole ring could create a stereocenter, leading to the existence of enantiomers. In such cases, computational methods could be employed to predict the relative stabilities of the different stereoisomers and to simulate their chiroptical properties, such as their optical rotation and circular dichroism spectra.
Table 3: Key Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Stable Conformations |
| τ1 (Oxazole-Cα-Cβ-Cγ) | Rotation around the bond connecting the oxazole ring to the propyl chain. | Staggered arrangements of the propyl chain relative to the ring. |
| τ2 (Cα-Cβ-Cγ-Br) | Rotation around the central C-C bond of the propyl chain. | Anti and gauche conformations of the bromine atom relative to the oxazole ring. |
Understanding the conformational landscape of this compound is crucial as the predominant conformation can significantly influence its physical properties and its ability to interact with biological targets or other molecules.
Applications in Advanced Organic Synthesis and Materials Science Research
4-(3-Bromopropyl)-1,2-oxazole as a Versatile Synthetic Building Block
The presence of a terminal bromide on the propyl chain of this compound makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity, coupled with the inherent chemical properties of the 1,2-oxazole ring, allows for its use as a foundational element in the synthesis of more elaborate molecules.
Precursor for the Synthesis of Complex Heterocyclic Systems
The bifunctional nature of this compound facilitates its use in the construction of fused and spirocyclic heterocyclic systems. The bromopropyl arm can undergo intramolecular or intermolecular cyclization reactions with other functionalities, leading to the formation of novel ring systems. For instance, reaction with primary amines can lead to the formation of piperidine (B6355638) rings fused or linked to the oxazole (B20620) core. Similarly, reactions with active methylene (B1212753) compounds can be employed to construct new carbocyclic or heterocyclic rings. These complex heterocyclic systems are of significant interest in medicinal chemistry due to their potential biological activities.
General synthetic strategies often involve the initial alkylation of a suitable nucleophile with this compound, followed by a subsequent cyclization step. The oxazole ring itself can also participate in cycloaddition reactions, further expanding the diversity of accessible heterocyclic scaffolds.
Scaffolding for Peptide Mimetics and Unnatural Amino Acid Derivatives
The development of non-natural amino acids and peptide mimetics is a crucial area of research in drug discovery, aiming to create peptides with enhanced stability and biological activity. Isoxazole-containing amino acids have been shown to act as mimics for acetyl-lysine, a key post-translational modification in proteins, and have been successfully incorporated into histone peptides.
While direct synthesis of unnatural amino acids from this compound has not been explicitly detailed in available literature, its structural motifs are relevant. The propyl chain can be functionalized to introduce amino and carboxylic acid groups, thereby creating novel unnatural amino acids where the 1,2-oxazole ring acts as a unique side-chain mimic. For example, the bromide can be displaced by an azide, followed by reduction to an amine and subsequent elaboration to the amino acid. The resulting amino acids, with their heterocyclic side chains, can be incorporated into peptides to create peptidomimetics with constrained conformations and potentially altered biological activities.
Table 1: Examples of Isoxazole-Containing Amino Acids as Acetyl-Lysine Mimics
| Amino Acid Structure | Target Bromodomain | Reference |
|---|---|---|
| Isoxazole-derived amino acid | BAZ2A, BRD4(1), BRD9 |
Integration into Macrocyclic and Polymeric Structures
The reactive bromopropyl group of this compound makes it a suitable monomer or building block for the synthesis of macrocycles and polymers. Macrocyclization can be achieved through high-dilution reactions involving the reaction of the bromopropyl group with a nucleophilic center on another part of the molecule or a different molecule altogether. Such macrocycles containing the 1,2-oxazole unit may exhibit interesting host-guest properties or biological activities.
Role in Ligand Design for Catalytic Applications
The nitrogen and oxygen atoms within the 1,2-oxazole ring of this compound can act as coordination sites for metal ions. This property allows for its use in the design and synthesis of novel ligands for catalysis. The bromopropyl chain can be functionalized to introduce additional coordinating groups, leading to the formation of multidentate ligands.
For example, reaction of the bromide with amines, phosphines, or thiols can generate ligands with N,N-, N,P-, or N,S-donor sets. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic properties of the 1,2-oxazole ring can influence the catalytic activity of the metal center, and the steric bulk of the substituents on the oxazole and the linker can be tuned to control the selectivity of the catalytic reaction. Research has shown that oxazole structural units can be effective ligands in polymerization catalysis.
Potential in Materials Science Research
The unique electronic and photophysical properties of the 1,2-oxazole ring suggest that this compound could be a valuable building block for the development of new materials with applications in electronics and optoelectronics.
Organic Semiconductors and Optoelectronic Materials
The incorporation of heterocyclic rings like oxazole into conjugated organic molecules is a common strategy for tuning their electronic properties for use in organic semiconductors. The 1,2-oxazole ring in this compound can be integrated into larger π-conjugated systems through cross-coupling reactions involving the functionalization of the oxazole ring or through reactions of the bromopropyl group to link to other aromatic units.
These extended conjugated molecules could exhibit semiconductor behavior, with potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to modify the structure of the molecule by derivatizing the bromopropyl chain provides a handle for fine-tuning the material's properties, such as its energy levels, charge carrier mobility, and solid-state packing. While specific research on this compound in this context is limited, the broader field of oxazole-containing organic electronics suggests its potential as a valuable synthetic intermediate.
Luminescent and Fluorescent Materials
The oxazole core is a known component in various fluorescent and luminescent materials. While no studies have specifically investigated the photophysical properties of this compound, its general structure aligns with that of other luminescent heterocyclic compounds. The potential for this molecule to serve as a scaffold or an intermediate in the synthesis of novel dyes or probes warrants further investigation.
Development of Novel Chemical Entities for Chemical Biology Research
The bifunctional nature of this compound, possessing both a heterocyclic core and a reactive alkyl halide, makes it an intriguing candidate for the development of novel chemical probes and bioactive molecules. The 3-bromopropyl chain could be utilized to covalently link the oxazole moiety to biological targets, enabling the study of protein function or the development of targeted therapeutic agents. However, to date, no research has been published detailing the use of this specific compound in chemical biology applications.
Future Research Directions and Outlook for 4 3 Bromopropyl 1,2 Oxazole Studies
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The development of novel and sustainable synthetic routes is fundamental to advancing the study of 4-(3-Bromopropyl)-1,2-oxazole. While classical methods for isoxazole (B147169) synthesis, such as 1,3-dipolar cycloaddition, are well-established, future efforts will likely focus on improving efficiency, safety, and environmental impact. researchgate.netresearchgate.net
Green chemistry principles are becoming increasingly central to modern organic synthesis. rsc.org Research into this compound would benefit from the adoption of methodologies that minimize hazardous waste and energy consumption. nih.gov Promising avenues include:
Ultrasound-Assisted Synthesis: Ultrasonic irradiation has been shown to accelerate reaction rates, improve yields, and simplify work-up procedures for the synthesis of various heterocyclic compounds, including isoxazoles. nih.gov
Microwave-Assisted Reactions: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. nih.gov
Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign alternatives like water, ethanol, or ionic liquids is a key goal. nih.govmdpi.com The feasibility of synthesizing this compound in such media warrants thorough investigation.
Catalyst-Free and Multi-Component Reactions (MCRs): Designing one-pot syntheses where multiple bonds are formed in a single operation without the need for a catalyst simplifies procedures, reduces waste, and improves atom economy. researchgate.netnih.gov
| Parameter | Conventional Methods | Potential Green Chemistry Innovations |
|---|---|---|
| Solvents | Often hazardous organic solvents (e.g., DMF, CHCl₃) | Water, ethanol, ionic liquids, deep eutectic solvents nih.govmdpi.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound nih.govnih.gov |
| Reaction Time | Hours to days | Minutes to a few hours nih.gov |
| Catalysts | May require metal catalysts or harsh reagents | Catalyst-free conditions, biocatalysts, reusable catalysts researchgate.netijpsonline.com |
| Efficiency | Moderate to good yields, may involve multiple steps | Often higher yields, potential for one-pot multi-component reactions researchgate.net |
Advanced Mechanistic Studies of its Reactivity
A deeper understanding of the reactivity of this compound is crucial for its effective utilization as a synthetic building block. The molecule possesses two key reactive sites: the isoxazole ring and the terminal bromine atom on the propyl side chain. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, allowing for its transformation into other useful functional groups like β-hydroxy ketones or α,β-unsaturated oximes. nih.govresearchgate.net
Future research should employ advanced techniques to elucidate the mechanisms of its key reactions. This could involve:
Kinetic Studies: Determining reaction rates, orders, and activation energies to understand how different conditions affect reaction pathways.
In-situ Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts.
Isotopic Labeling Studies: Incorporating isotopes (e.g., ¹³C, ¹⁵N) to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: Theoretical calculations can map out potential energy surfaces, identify transition states, and predict the feasibility of different reaction pathways, complementing experimental findings. organic-chemistry.org
Elucidating these mechanisms will enable chemists to precisely control reaction outcomes, leading to the selective synthesis of complex molecules derived from this compound.
Chemoinformatics and High-Throughput Screening in Derivative Design
The isoxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. frontiersin.orgnih.gov Chemoinformatics and high-throughput screening (HTS) are powerful tools for exploring the vast chemical space accessible from this compound to discover new therapeutic agents. rsc.org
Future research in this area will focus on:
Virtual Library Design: Using the structure of this compound as a starting point, computational tools can be used to generate large, diverse virtual libraries of derivatives. This involves systematically modifying the isoxazole ring and the bromopropyl side chain with various substituents.
In Silico Screening: These virtual libraries can be screened against computational models of biological targets (e.g., enzymes, receptors) using molecular docking simulations to predict binding affinities and identify promising candidates for synthesis. espublisher.comnih.gov
High-Throughput Synthesis and Screening: Promising candidates identified through virtual screening can then be synthesized using automated or parallel synthesis techniques. The resulting physical compounds can be rapidly tested for biological activity using HTS assays, allowing for the efficient evaluation of thousands of compounds. rsc.org
This integrated approach accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.
Development of Structure-Property Relationships for Targeted Applications
Systematic investigation into the structure-property relationships (SPRs) of this compound derivatives is essential for designing molecules with tailored functionalities. This involves creating a series of analogues and methodically evaluating how specific structural changes influence their chemical, physical, and biological properties. nih.gov
A focused research program could involve:
Modification of the Side Chain: Replacing the terminal bromine with other halogens (F, Cl, I) or functional groups (e.g., azide, amine, thiol) to modulate reactivity and interaction with biological targets.
Alteration of the Linker: Varying the length of the alkyl chain (e.g., ethyl, butyl) to understand the spatial requirements for optimal activity.
Substitution on the Isoxazole Ring: Introducing various substituents at the C3 and C5 positions of the isoxazole ring to fine-tune electronic properties and steric bulk.
The properties of these newly synthesized analogues would then be systematically measured. For medicinal chemistry applications, this would involve quantitative structure-activity relationship (QSAR) studies to correlate structural features with biological activity (e.g., IC₅₀ values). nih.gov For materials science, quantitative structure-property relationship (QSPR) studies could correlate structure with properties like thermal stability, conductivity, or photophysical characteristics. doi.org
| Modification Site | Structural Change | Property to Investigate | Potential Application |
|---|---|---|---|
| Propyl Chain Terminus | -Br → -N₃, -NH₂, -OH, -CN | Binding affinity to a target enzyme | Enzyme Inhibitors |
| Propyl Chain Length | n=3 → n=2, 4, 5 | Antimicrobial activity (MIC) | Antibacterial Agents |
| Isoxazole C3-position | -H → -CH₃, -Ph, -CF₃ | Cytotoxicity against cancer cell lines (IC₅₀) | Anticancer Agents nih.gov |
| Isoxazole C5-position | -H → various aryl groups | Fluorescence quantum yield | Organic Electronics |
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental synthesis represents the future of molecular design. researchgate.net For this compound, an integrated workflow will enable the predictive design of novel derivatives with enhanced performance for specific applications.
This approach involves a cyclical process:
Computational Prediction: Theoretical models, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to predict the properties (e.g., reactivity, electronic structure, binding energy) of hypothetical derivatives. nih.govresearchgate.net
Targeted Synthesis: Based on these predictions, the most promising candidates are selected for chemical synthesis.
Experimental Validation: The synthesized compounds are characterized, and their properties are measured experimentally.
Model Refinement: The experimental data is used to validate and refine the initial computational models, improving their predictive accuracy for the next cycle of design.
This iterative process of prediction, synthesis, and validation minimizes the trial-and-error nature of traditional chemical research, saving time and resources while accelerating the discovery of innovative molecules based on the this compound scaffold. frontiersin.org
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing 4-(3-Bromopropyl)-1,2-oxazole derivatives, and how can purity be ensured during purification?
A: Synthesis typically involves alkylation or coupling reactions. For example, bromopropyl intermediates can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. A representative method includes refluxing precursors in anhydrous solvents (e.g., THF/Et₃N) with catalysts like bis(triphenylphosphine)palladium dichloride, followed by flash column chromatography (40% EtOAc/hexane) for purification, achieving >99% yield and confirming purity via ¹H/¹³C NMR and HRMS .
Advanced Synthetic Challenges
Q. Q: How can regioselectivity be controlled during the functionalization of the oxazole ring with bromopropyl groups?
A: Regioselectivity depends on steric and electronic factors. Computational studies (e.g., DFT) predict reactive sites, while experimental optimization of reaction temperature, solvent polarity, and catalyst loading (e.g., InCl₃ or CuI) minimizes side products. For example, cyclopentadiene-mediated alkylation of 4-(3-bromopropyl)benzaldehyde ensures selective cis-diastereomer formation (>95% purity) .
Structural Characterization
Q. Q: What spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?
A: Key techniques include:
- ¹H/¹³C NMR : Assigning peaks for bromopropyl (δ 2.06–3.34 ppm for CH₂ groups) and oxazole protons (δ 6.69–8.26 ppm for aromatic protons) .
- HRMS : Validating molecular ion peaks (e.g., m/z 258.0255 for C₁₁H₁₅BrO₂) .
- IR Spectroscopy : Identifying functional groups like C-Br (563 cm⁻¹) and C=N (1527 cm⁻¹) .
Biological Activity and Mechanism
Q. Q: How can researchers design experiments to evaluate the pharmacological potential of this compound derivatives?
A: Focus on target-specific assays:
- Enzyme Inhibition : Test against NPP1/NPP3 isozymes via competitive binding assays, using Suzuki–Miyaura coupling to generate biphenyl derivatives for structure-activity relationship (SAR) studies .
- Anticancer Activity : Screen sulfonamide-linked oxazole derivatives in vitro against cancer cell lines, correlating activity with electronic effects of substituents .
Computational Modeling
Q. Q: What computational approaches are used to predict the reactivity and stability of this compound derivatives?
A:
- DFT Analysis : Calculate bond dissociation energies (BDEs) and electrostatic potential maps to predict reactive sites. For example, oxazole-water complexes (Oxazole⋯(H₂O)ₙ) are modeled to study solvent effects on stability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
Data Contradiction and Reproducibility
Q. Q: How should researchers address discrepancies in biological activity data for structurally similar this compound analogs?
A:
- SAR Refinement : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) across analogs using standardized assays .
- Crystallography : Resolve diastereomer ambiguity via X-ray diffraction (e.g., single-crystal studies at 90 K confirmed cis-configuration in GAT193) .
Advanced Applications in Drug Design
Q. Q: What strategies enhance the pharmacokinetic properties of this compound-based drug candidates?
A:
- Prodrug Design : Incorporate hydrolyzable groups (e.g., Boc-protected amines) to improve solubility and bioavailability .
- Metabolic Stability : Use deuterated analogs or fluorinated substituents to block cytochrome P450-mediated degradation .
Safety and Handling
Q. Q: What safety protocols are essential when handling this compound derivatives in the lab?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
